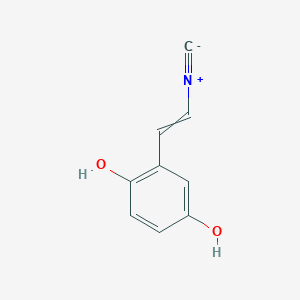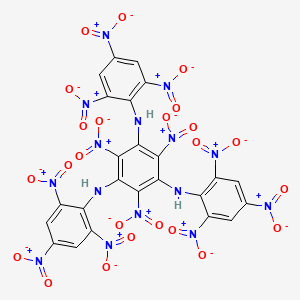
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is a highly nitrated aromatic compound. It is known for its complex structure and significant energetic properties, making it a subject of interest in various scientific fields, particularly in the study of high-energy materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine typically involves multiple nitration steps. The process begins with the nitration of benzene to form trinitrobenzene, followed by further nitration and amination steps to introduce the trinitrophenyl groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is challenging due to its highly explosive nature. The process involves careful handling of reagents and strict control of reaction conditions to ensure safety. The use of continuous flow reactors and automated systems can help mitigate risks associated with large-scale production .
化学反応の分析
Types of Reactions
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines, which can be further functionalized.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
科学的研究の応用
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly nitrated aromatic compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its unique structural properties.
Medicine: Its derivatives are being investigated for potential use in drug development, particularly in targeting specific cellular pathways.
作用機序
The mechanism by which 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s high energy content also makes it a potent explosive, with its decomposition releasing a significant amount of energy .
類似化合物との比較
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in small warheads.
1,3,5-Trinitrobenzene: Used in the production of other high-energy materials.
2,4,6-Trinitro-N-methyl-aniline: Studied for its potential use in various industrial applications.
Uniqueness
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is unique due to its highly nitrated structure, which imparts significant energetic properties. Its complex synthesis and the challenges associated with its handling make it a compound of interest for specialized applications in scientific research and industry .
特性
CAS番号 |
114829-55-9 |
|---|---|
分子式 |
C24H9N15O24 |
分子量 |
891.4 g/mol |
IUPAC名 |
2,4,6-trinitro-1-N,3-N,5-N-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C24H9N15O24/c40-28(41)7-1-10(31(46)47)16(11(2-7)32(48)49)25-19-22(37(58)59)20(26-17-12(33(50)51)3-8(29(42)43)4-13(17)34(52)53)24(39(62)63)21(23(19)38(60)61)27-18-14(35(54)55)5-9(30(44)45)6-15(18)36(56)57/h1-6,25-27H |
InChIキー |
RIJSNFZFJIJTBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


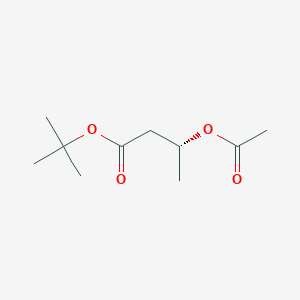
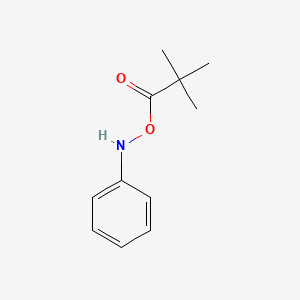
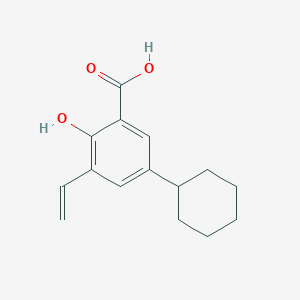
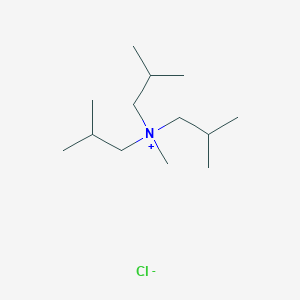
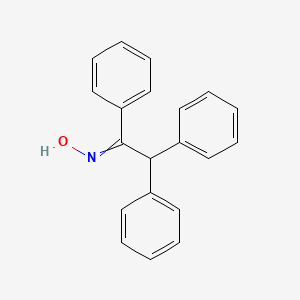
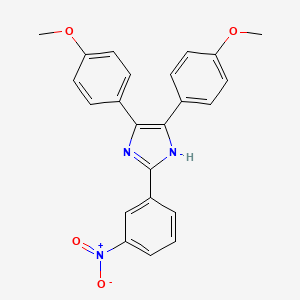
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
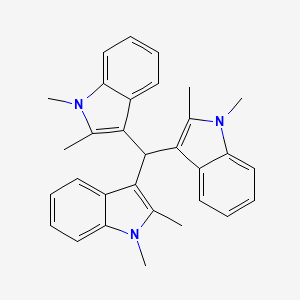
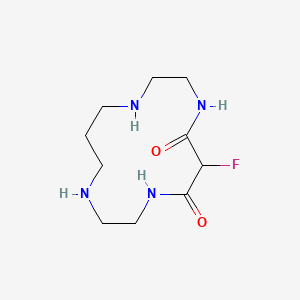
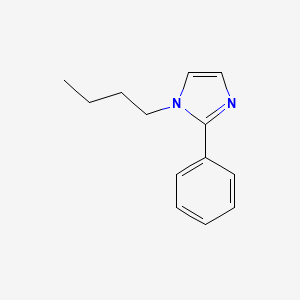
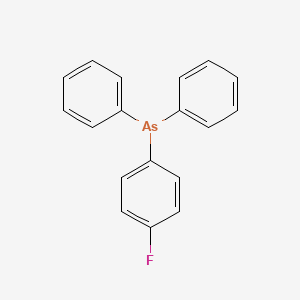
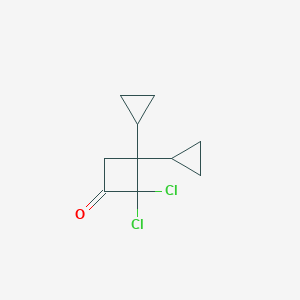
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
